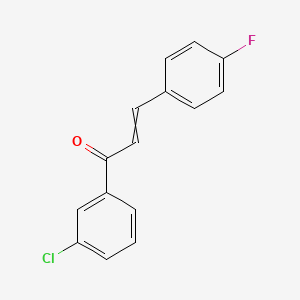

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-

Description

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- (hereafter referred to as the target compound) is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-chlorophenyl group (ring A) and a 4-fluorophenyl group (ring B). Chalcones are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWSWIHGQVJIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406579 | |

| Record name | 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819792-57-9 | |

| Record name | 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for Preparation

Claisen-Schmidt Condensation Method

The Claisen-Schmidt condensation represents the most widely employed method for chalcone synthesis. This approach involves the reaction between 3-chloroacetophenone and 4-fluorobenzaldehyde in the presence of a base catalyst.

Base-Catalyzed Reaction

The synthesis typically involves the following procedure:

- 3-Chloroacetophenone (1 mmol) and 4-fluorobenzaldehyde (1 mmol) are dissolved in methanol (10 mL).

- A solution of sodium hydroxide (50% aqueous, 1 mL) is added dropwise to the reaction mixture.

- The reaction is heated at 70°C for 3-5 hours with continuous stirring.

- After cooling, the reaction mixture is neutralized with 10% HCl solution and extracted with dichloromethane.

- The organic layer is dried over anhydrous Na₂SO₄, filtered, concentrated under reduced pressure, and recrystallized from methanol/water to obtain the pure chalcone product.

For fluorinated derivatives, a 25% NaOH solution is often preferred to minimize potential side reactions. This method typically yields the desired chalcone with HPLC purity exceeding 98%.

Reaction Mechanism

The mechanism of the Claisen-Schmidt condensation for this chalcone synthesis follows a sequence of:

- Base-catalyzed α-hydrogen abstraction from 3-chloroacetophenone to form an enolate

- Nucleophilic attack of the enolate on the carbonyl carbon of 4-fluorobenzaldehyde

- Dehydration of the β-hydroxy ketone intermediate to form the α,β-unsaturated chalcone product

Table 1: Reaction Conditions and Yields for Claisen-Schmidt Condensation

Modified Wittig-Horner Reaction

An alternative approach utilizes the Wittig-Horner reaction, which offers stereoselective synthesis of the chalcone. This method is particularly useful when high E/Z selectivity is required.

Detailed Procedure

The Wittig-Horner methodology involves the following steps:

- Preparation of 4-fluorobenzyl phosphonic acid diester by reacting 4-fluorobenzyl chloride with a phosphorous acid ester (e.g., trimethyl phosphite or triethyl phosphite) under reflux conditions.

- The reaction of the phosphonic acid diester with 3-chloroacetophenone in the presence of a strong base.

- The reaction is typically conducted in an aprotic solvent such as toluene, benzene, or dimethylbenzene.

- A polar solvent catalyst (DMF, DMSO, or N-Methyl pyrrolidone) is added to enhance the reaction rate and selectivity.

- The molar ratio of phosphonic acid diester to acetophenone is maintained at 1-1.5:1.

The base used for this reaction is selected from sodium methylate, sodium ethylate, sodium tert-butoxide, sodium hydroxide, or potassium hydroxide, with the base-to-acetophenone molar ratio maintained at 2-5:1.

Representative Example

As described in patent literature, a similar preparation method can be adapted:

"Potassium hydroxide (218g, 3.9mol), toluene (1000ml), and N-Methyl pyrrolidone (95g) are added to a 2000ml three-necked flask. Under stirring, the appropriate benzyl diethyl phosphonate (1.33mol) and fluoroacetophenone (180g, 1.3mol, 98%) are added. The reaction is maintained at 20-30°C for 12 hours, with progress monitored by gas chromatography. After completion, 400ml water is added with stirring until layer separation occurs. The organic layer is collected, the solvent removed under reduced pressure, and the target chalcone is obtained with approximately 96% content and 95% yield".

Table 2: Wittig-Horner Reaction Parameters and Outcomes

| Phosphonate Source | Base | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Diethyl phosphonate | KOH | Toluene | N-Methyl pyrrolidone | 20-30 | 12 | 94-95 | 96-97 |

| Dimethyl phosphonate | NaOH | Toluene | DMSO | 20-30 | 12 | 94-95 | 94-95 |

| Diethyl phosphonate | KOH | Benzene | DMF | 20-30 | 12 | 95-96 | 96 |

Solvent-Free Synthesis

A more environmentally friendly approach for chalcone synthesis involves solvent-free conditions, which aligns with green chemistry principles by reducing waste and improving atom economy.

Grinding Technique

The solid-state synthesis follows this general procedure:

- 3-Chloroacetophenone (5.0 mmol) and 4-fluorobenzaldehyde (5.0 mmol) are placed in a porcelain mortar along with a NaOH pellet (approximately 0.2 g, 5.0 mmol).

- The mixture is ground with a pestle for 20-30 minutes until it solidifies completely.

- After grinding, distilled water (10 mL) is added to facilitate product isolation.

- The solid product is collected by filtration, washed with water to remove excess base, and dried.

- Recrystallization from 95% ethanol provides the pure chalcone.

This method typically produces high yields (70-85%) with excellent purity, making it an attractive alternative to solution-based methods. The reaction proceeds through a mechanochemical mechanism, where grinding creates local heat and pressure points that facilitate the reaction without external heating or solvents.

Ultrasonic-Assisted Synthesis

Sonochemical methods provide another efficient approach for chalcone synthesis, offering significant energy savings compared to conventional methods.

Procedure and Advantages

The ultrasonic-assisted synthesis follows these steps:

- 3-Chloroacetophenone and 4-fluorobenzaldehyde (equimolar quantities) are combined with a basic catalyst (typically KOH) in a suitable solvent.

- The mixture is subjected to ultrasonic irradiation for approximately 10 minutes.

- The progress is monitored using thin-layer chromatography until completion.

- The product is isolated by conventional workup procedures including neutralization, extraction, and recrystallization.

Research has demonstrated that sonochemical methods can reduce reaction times from 4 hours to just 10 minutes, representing approximately 90% energy savings. Additionally, the crystallinity of ultrasonic-synthesized chalcones can be increased by up to 63% compared to conventional methods.

Table 3: Comparison of Synthesis Methods for Halogenated Chalcones

| Method | Reaction Time | Energy Consumption | Yield (%) | Crystallinity Enhancement | Environmental Impact |

|---|---|---|---|---|---|

| Conventional | 3-4 hours | High | 60-70 | Baseline | Moderate (solvent waste) |

| Ultrasonic | 10 min | Very Low | 65-75 | 63% increase | Low-Moderate |

| Solvent-Free | 20-30 min | Low | 70-85 | Variable | Very Low |

| Wittig-Horner | 12 hours | Moderate | 94-96 | Not reported | Moderate-High |

Purification and Characterization

Purification Techniques

The purification of the synthesized 1-(3-chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one typically involves:

Characterization Data

The synthesized chalcone can be characterized using various analytical techniques. Based on similar chalcone derivatives, the expected spectroscopic data would include:

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) expected peaks:

- δ 7.80-7.90 (d, J = 15.6 Hz, 1H, Hβ of α,β-unsaturated system)

- δ 7.55-7.65 (d, J = 15.6 Hz, 1H, Hα of α,β-unsaturated system)

- δ 7.90-8.00 (m, 1H, aryl H ortho to C=O in 3-chlorophenyl)

- δ 7.40-7.70 (m, 5H, remaining protons of 3-chlorophenyl)

- δ 7.60-7.70 (m, 2H, aryl H of 4-fluorophenyl)

- δ 7.10-7.20 (m, 2H, aryl H ortho to F in 4-fluorophenyl)

¹³C NMR (100 MHz, CDCl₃) expected peaks:

- δ 188-190 (C=O)

- δ 163-165 (d, J ≈ 250 Hz, C-F)

- δ 143-145 (Cβ of α,β-unsaturated system)

- δ 130-135 (aromatic C-Cl)

- δ 121-123 (Cα of α,β-unsaturated system)

- δ 115-117 (d, J ≈ 21 Hz, aromatic C ortho to F)

¹⁹F NMR (282 MHz, CDCl₃) expected peak:

IR Spectroscopy

Expected characteristic IR bands:

- 1650-1660 cm⁻¹ (C=O stretching)

- 1600-1610 cm⁻¹ (C=C stretching)

- 1550-1580 cm⁻¹ (aromatic C=C stretching)

- 1220-1240 cm⁻¹ (C-F stretching)

- 750-770 cm⁻¹ (C-Cl stretching)

Mass Spectrometry

Expected molecular ion [M]⁺ at m/z 260.7, corresponding to the molecular formula C₁₅H₁₀ClFO. Fragment patterns would likely include the loss of chlorine and fluorine atoms, as well as fragmentation patterns characteristic of chalcones.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 4: Comprehensive Comparison of Synthesis Methods for 1-(3-chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one

| Parameter | Claisen-Schmidt | Wittig-Horner | Solvent-Free | Ultrasonic |

|---|---|---|---|---|

| Reaction Time | 3-5 h | 12 h | 20-30 min | 10 min |

| Temperature Requirement | 70°C | 20-30°C | RT | RT |

| Solvent Usage | High | High | None | Moderate |

| Catalyst Amount | Moderate | High | Low | Low |

| Product Yield | 65-80% | 94-96% | 70-85% | 65-75% |

| Product Purity | >98% | 94-97% | Variable (requires recrystallization) | High |

| Scale-up Potential | Excellent | Good | Limited | Moderate |

| Equipment Complexity | Low | Moderate | Very Low | Moderate |

| Energy Consumption | Moderate | Moderate | Very Low | Low |

| E/Z Selectivity | High E | Very High E | High E | High E |

Method Selection Considerations

The selection of the most appropriate synthesis method depends on several factors:

Scale Requirements : For laboratory-scale synthesis, solvent-free or ultrasonic methods offer quick and efficient routes. For industrial or large-scale production, the Claisen-Schmidt or Wittig-Horner reactions may be more suitable due to their scalability and reproducibility.

Equipment Availability : Ultrasonic synthesis requires specialized equipment, whereas grinding techniques need minimal apparatus, making them accessible for laboratories with limited resources.

Environmental Considerations : Solvent-free methods align with green chemistry principles by eliminating solvent waste, reducing energy consumption, and improving atom economy.

Product Purity Requirements : The Claisen-Schmidt condensation followed by proper purification consistently delivers high-purity products (>98%), making it suitable for applications requiring high-purity materials.

Reaction Time Constraints : Ultrasonic synthesis offers the shortest reaction time (10 minutes), followed by the solvent-free method (20-30 minutes), making these methods preferable when time efficiency is crucial.

General Reaction Scheme and Mechanism

The synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one via Claisen-Schmidt condensation follows this general mechanism:

- Base-catalyzed deprotonation of the α-carbon of 3-chloroacetophenone to form an enolate

- Nucleophilic attack of the enolate on the carbonyl carbon of 4-fluorobenzaldehyde

- Formation of a β-hydroxy ketone intermediate (aldol product)

- Base-catalyzed elimination of water to form the α,β-unsaturated ketone (chalcone)

The reaction typically produces the thermodynamically favored E-isomer (trans configuration) due to steric considerations, which is confirmed by the large coupling constant (J = 15-16 Hz) observed in the ¹H NMR spectrum for the olefinic protons.

Alternative Synthesis Pathways

Gem-Difluorocyclopropyl Ketone Ring-Opening

A less conventional approach involves the synthesis of gem-difluorocyclopropyl ketones followed by ring-opening reactions:

- 3-Chlorophenyl vinyl ketone is reacted with anhydrous sodium fluoride and TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) in m-xylene at 110°C.

- The resulting gem-difluorocyclopropyl ketone is then treated with BF₃- Et₂O in CHCl₃ at 60°C.

- This ring-opening reaction eventually leads to the formation of β-trifluoromethyl ketones, which can be further converted to the desired chalcone.

This method, while more complex, offers interesting alternative pathways to functionalized chalcones with additional substituents that may be useful for specific applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, quinones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Applications of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- is an organic compound belonging to the chalcone family, possessing a distinct structure with both chlorine and fluorine atoms on its phenyl rings. Chalcones are recognized as aromatic ketones that feature two phenyl rings, making them key intermediates in organic synthesis. This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis and Preparation

The synthesis of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide, usually in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. Industrial-scale synthesis may utilize continuous flow reactors to ensure consistent quality and yield, optimizing reaction conditions to maximize production rate and minimize by-products.

Applications in Scientific Research

2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- is used across various scientific disciplines:

- Chemistry: As an intermediate in organic synthesis.

- Biology: Explored for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine: Investigated for potential use in drug development.

- Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of Chalcone Derivatives and Their IC50 Values

| Compound Name | Substituents (Ring A) | Substituents (Ring B) | IC50 (μM) | Reference |

|---|---|---|---|---|

| Target Compound | 3-Cl, 2-OH, 5-I | 4-F | N/A | [1] |

| Cardamonin (Cluster 5) | 2-OH, 4-OH | No substitution | 4.35 | [1] |

| 2j (Cluster 6) | 4-Br, 2-OH, 5-I | 4-F | 4.70 | [1] |

| 2h (Cluster 6) | 4-Cl, 2-OH, 5-I | 4-OCH3 | 13.82 | [1] |

| 2n (Cluster 6) | 2-OH, 4-OCH3, 5-I | 4-F | 25.07 | [1] |

Key Observations :

- Electronegativity and Position : The target compound shares structural similarities with 2j, differing only in the halogen at the para position of ring A (Cl vs. Br). Bromine’s lower electronegativity compared to chlorine correlates with 2j’s lower IC50 (4.70 μM), suggesting enhanced bioactivity with less electronegative substituents .

- Methoxy Substitution : Compounds with methoxy groups (e.g., 2h, 2n) exhibit significantly higher IC50 values, indicating reduced potency due to decreased electron-withdrawing effects .

- Hydroxyl Groups : Cardamonin, with hydroxyl groups at ortho and para positions on ring A, demonstrates the highest inhibitory activity (IC50 = 4.35 μM), underscoring the importance of hydrogen-bonding interactions .

Structural and Functional Comparisons

Halogenated Chalcones

Methoxy-Substituted Chalcones

Heterocyclic Chalcones

Table 2: Physicochemical Properties of Selected Chalcones

Key Notes:

Q & A

Q. What is the optimal synthetic route for 2-propen-1-one, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-?

The compound can be synthesized via the Claisen-Schmidt condensation between 3-chlorophenylacetone and 4-fluorobenzaldehyde under alkaline conditions (e.g., NaOH in ethanol). Key steps include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify the α,β-unsaturated carbonyl stretch (~1650–1680 cm⁻¹) and aryl C-Cl/C-F vibrations.

- NMR : Use H NMR to resolve protons on the propenone backbone (δ 6.5–8.0 ppm for vinyl and aromatic protons) and C NMR for carbonyl carbon (δ ~190 ppm).

- X-ray crystallography : Confirm molecular geometry using single-crystal diffraction (e.g., SHELX refinement for structure solution) .

Q. What safety protocols are essential during synthesis?

- Hazard mitigation : Use fume hoods to handle volatile intermediates (e.g., benzaldehyde derivatives).

- Waste disposal : Segregate halogenated organic waste and collaborate with certified waste management services.

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .

Advanced Research Questions

Q. How do substituent positions (3-chloro, 4-fluoro) influence biological activity?

- Lipophilicity and bioactivity : Chlorine at the 3-position and fluorine at the 4-position enhance lipophilicity, improving membrane permeability. Comparative studies show chloro-substituted chalcones exhibit lower MIC values (e.g., ≥0.2 mg/mL against Bordetella bronchiseptica) compared to polar substituents (MIC > 0.6 mg/mL) .

- Structure-activity relationship (SAR) : Use docking simulations to assess interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structure refinement?

Q. What thermodynamic properties are relevant for solubility and stability studies?

Q. How can computational methods predict reactivity or cytotoxicity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and electrophilicity.

- Molecular docking : Screen against cancer targets (e.g., topoisomerase II) using AutoDock Vina, prioritizing nitro- or bromo-substituted analogs for cytotoxicity assays .

Q. How to resolve contradictions in bioactivity data across studies?

Q. What strategies improve yield in scale-up synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer for Claisen-Schmidt reactions.

- Catalyst screening : Test ionic liquids (e.g., [BMIM]BF₄) to reduce reaction time and byproducts .

Q. How to design analogs for enhanced cytotoxic activity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to increase electrophilicity.

- In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values of derivatives like (E)-1-(4'-isobutylphenyl)-3-(4"-nitrophenyl)-2-propen-1-one (IC₅₀ = 8.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.